molecular formula C11H12O B15317666 4-(2-Methylphenyl)-but-3-en-2-one CAS No. 16927-82-5

4-(2-Methylphenyl)-but-3-en-2-one

Cat. No.: B15317666
CAS No.: 16927-82-5
M. Wt: 160.21 g/mol
InChI Key: WPSNJCPNIUVDHW-BQYQJAHWSA-N
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Description

4-(2-Methylphenyl)-but-3-en-2-one is an organic compound with the molecular formula C11H12O It is characterized by a butenone backbone substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenyl)-but-3-en-2-one typically involves the aldol condensation reaction. One common method is the reaction between 2-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylphenyl)-but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Methylphenyl)-but-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-but-3-en-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    4-Methylacetophenone: Similar structure but lacks the butenone backbone.

    2-Methyl-3-phenylpropanal: Similar aromatic substitution but different functional groups.

    4-Phenyl-3-buten-2-one: Similar backbone but different substitution pattern.

Uniqueness: 4-(2-Methylphenyl)-but-3-en-2-one is unique due to its specific combination of a butenone backbone and a 2-methylphenyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

16927-82-5

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

(E)-4-(2-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+

InChI Key

WPSNJCPNIUVDHW-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C

Origin of Product

United States

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